B608297 10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol CAS No. 146293-93-8

10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol

Cat. No.: B608297
CAS No.: 146293-93-8
InChI Key: BEXLYUHLQNOFOD-ZEQAFYBZSA-N
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Description

Kahukuene A is isolated from the marine alga Laurencia majuscula.

Scientific Research Applications

  • Diastereoisomeric Assignment Using Vibrational Circular Dichroism : A study by Muñoz et al. (2009) in the journal "Chirality" used vibrational circular dichroism (VCD) to determine the configuration of a chiral center in a related compound. This method could be applicable for studying the stereochemistry of 10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol (Muñoz et al., 2009).

  • Anodic Reaction of 2-Furoic Acids : Torii et al. (1972) investigated the anodic oxidation of methyl 5-acetyl-2-furoate, which is structurally similar to the compound . This research in the "Bulletin of the Chemical Society of Japan" could provide insights into the electrochemical properties of bromo-substituted compounds (Torii et al., 1972).

  • Bromophenols from Marine Algae with Antioxidant Activity : Li et al. (2008) isolated bromophenols from marine algae and assessed their antioxidant activity. This study in the "Journal of Natural Products" suggests potential antioxidant applications for bromo-substituted compounds, including this compound (Li et al., 2008).

  • Synthesis and Biological Activity of Bromophenol Derivatives : Balaydın et al. (2012) synthesized bromophenols and tested their inhibitory activity against human carbonic anhydrase II. This research in the "Journal of Enzyme Inhibition and Medicinal Chemistry" may provide a framework for assessing the biological activities of bromo-substituted compounds like the one (Balaydın et al., 2012).

  • Synthesis of Novel 3,4-Dihydro-1-Benzoxepin-5(2H)-One Derivatives : A study by Li et al. (2017) in "Acta Crystallographica Section C" synthesized and characterized new benzoxepin derivatives, demonstrating potential for novel synthetic pathways and biological activities for similar compounds (Li et al., 2017).

  • Crystal Structure of Benzodiazepinooxazoles : Sato et al. (1971) investigated the crystal structure of a benzodiazepinooxazole derivative, providing insights into the structural characterization of complex bromo-substituted compounds (Sato et al., 1971).

  • Antibacterial Activity of Bromophenols from Marine Algae : Xu et al. (2003) isolated bromophenols from marine algae and assessed their antibacterial activity. This study in "Phytochemistry" suggests potential antibacterial applications for bromo-substituted compounds (Xu et al., 2003).

Properties

CAS No.

146293-93-8

IUPAC Name

(3R,4S,7R,8R,10S,12R)-7-bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol

InChI

InChI=1S/C20H31BrO2/c1-12-6-7-15-17(2,3)20(12)10-13-18(4,11-16(20)23-15)14(21)8-9-19(13,5)22/h13-16,22H,1,6-11H2,2-5H3/t13-,14-,15-,16+,18-,19+,20?/m1/s1

InChI Key

BEXLYUHLQNOFOD-ZEQAFYBZSA-N

SMILES

CC1(C2CCC(=C)C13CC4C(CCC(C4(CC3O2)C)Br)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kahukuene A,

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol
Reactant of Route 2
10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol
Reactant of Route 3
10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol
Reactant of Route 4
Reactant of Route 4
10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol
Reactant of Route 5
10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol
Reactant of Route 6
10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol

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